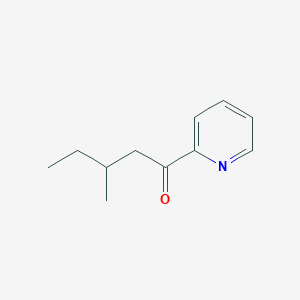

2-Methylbutyl 2-pyridyl ketone

Description

Significance of Pyridyl Ketones in Chemical Research

The significance of pyridyl ketones in chemical research is multifaceted, stemming from their versatile chemical reactivity and coordination capabilities. The presence of both a nitrogen-containing heterocyclic ring and a ketone functional group allows for a wide range of chemical transformations and interactions.

Pyridyl ketones are particularly notable for their role as ligands in coordination chemistry. The pyridine (B92270) nitrogen atom and the carbonyl oxygen can act as a bidentate chelating agent, forming stable complexes with a variety of metal ions. These metal complexes are themselves subjects of intense study, with applications in areas such as catalysis and the development of new materials with specific magnetic or optical properties. researchgate.net For instance, di-2-pyridyl ketone is a well-studied ligand that forms complexes with transition metals like nickel, copper, and palladium, as well as lanthanide ions. acs.org

In the realm of catalysis, pyridyl ketone derivatives and their metal complexes have been investigated for their ability to promote various organic reactions. researchgate.net Recent studies have highlighted the use of iridium-f-phamidol catalysts for the highly efficient and enantioselective hydrogenation of 2-pyridyl ketones, which yields chiral pyridyl-substituted secondary alcohols. rsc.org These chiral alcohols are important structural motifs found in numerous pharmaceutical and agrochemical compounds. rsc.org

Furthermore, the pyridyl ketone scaffold is of significant interest in medicinal chemistry. The unique structure is considered a valuable pharmacophore that can interact with biological targets like enzymes or receptors. Derivatives of pyridyl ketones have been explored for their potential biological activities.

Scope of Academic Inquiry for 2-Methylbutyl 2-pyridyl Ketone and Related Architectures

The academic inquiry into this compound, systematically named 3-methyl-1-pyridin-2-ylpentan-1-one, and its related structures primarily revolves around its synthesis, characterization, and the influence of its specific molecular architecture on its chemical properties.

A key area of research is the study of structural isomerism within the methylbutyl pyridyl ketone family. This compound (CAS Number 898779-68-5) is a positional isomer of 1-Methylbutyl 2-pyridyl ketone (CAS Number 855377-39-8), which has the systematic name 2-methyl-1-pyridin-2-ylpentan-1-one. nih.gov Both isomers share the same molecular formula, C₁₁H₁₅NO, and a molecular weight of approximately 177.24 g/mol , but differ in the position of the methyl group on the butyl chain. nih.gov This subtle structural difference can lead to variations in their physical and chemical properties, a subject of scientific investigation.

The synthesis of α-(2-pyridyl) ketones is another active area of research. Methods have been developed for their preparation, such as the acylation of 2-picolyllithium with N,N-dimethylcarboxamides. acs.org Nickel-catalyzed reductive coupling reactions between 2-pyridyl esters and unactivated alkyl chlorides also provide a route to aryl-alkyl ketones. rsc.org

The reactivity of the ketone group in these molecules is also a focus of study. Asymmetric reduction of 2-pyridyl ketones to produce enantiomerically pure pyridyl alcohols is of high importance for the pharmaceutical industry. rsc.org The development of efficient catalytic systems for such transformations represents a significant advancement in chiral alcohol synthesis. rsc.orgrsc.org

Table 1: Properties of this compound and Its Isomer

| Property | This compound | 1-Methylbutyl 2-pyridyl ketone |

| Systematic Name | 3-methyl-1-pyridin-2-ylpentan-1-one | 2-methyl-1-pyridin-2-ylpentan-1-one nih.gov |

| CAS Number | 898779-68-5 sigmaaldrich.com | 855377-39-8 nih.gov |

| Molecular Formula | C₁₁H₁₅NO sigmaaldrich.com | C₁₁H₁₅NO nih.gov |

| Molecular Weight | 177.24 g/mol | 177.24 g/mol nih.gov |

| Boiling Point | Not specified | 260.2°C at 760 mmHg alfa-chemistry.com |

| Density | Not specified | 0.981 g/cm³ alfa-chemistry.com |

| Flash Point | Not specified | 118°C alfa-chemistry.com |

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1-pyridin-2-ylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-3-9(2)8-11(13)10-6-4-5-7-12-10/h4-7,9H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHFATGEYVXGFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30542882 | |

| Record name | 3-Methyl-1-(pyridin-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30542882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-68-5 | |

| Record name | 3-Methyl-1-(2-pyridinyl)-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1-(pyridin-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30542882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Methylbutyl 2 Pyridyl Ketone and Analogues

Strategies for the Construction of 2-Pyridyl Ketone Scaffolds

The formation of the bond between the pyridine (B92270) ring and the carbonyl group is a critical step in the synthesis of these molecules. Various strategies have been developed, leveraging acylation, organometallic reagents, and catalytic cross-coupling reactions.

Acylation reactions represent a fundamental approach to ketone synthesis. In the context of pyridyl ketones, this can be achieved by reacting a pyridyl-organometallic species with an acylating agent. One established method involves the acylation of lithiated 2-alkylpyridines. For instance, 2-ethylpyridine (B127773) can be deprotonated with a strong base like phenyllithium (B1222949) to form the corresponding lithium derivative, which then reacts with various esters to yield 2-pyridyl ketones. acs.org The nature of the ester is crucial; aromatic or heterocyclic esters tend to produce ketones exclusively, while aliphatic esters can lead to a mixture of the desired ketone and a tertiary carbinol byproduct. acs.org A similar strategy employs the acylation of 2-picolyllithium with N,N-dimethylcarboxamides. acs.org

More contemporary methods utilize transition-metal catalysis. Palladium-catalyzed cross-coupling reactions of 2-pyridyl esters with organoboron compounds provide an efficient route to ketones under mild conditions. organic-chemistry.orgacs.org A key feature of this reaction is the coordination of the pyridine nitrogen atom to the palladium catalyst, which is essential for high reactivity. organic-chemistry.orgacs.org Nickel catalysis has also been employed in the reductive coupling of (2-pyridyl)thioesters with alkyl iodides or benzylic chlorides. organic-chemistry.org In a mechanistically distinct approach, S-(2-Pyridyl) thioesters can serve as both the acyl donor and a transient ligand in nickel-catalyzed hydroacylation of alkynes to form α,β-unsaturated ketones. nih.gov

The pyridine ring itself can act as a nucleophilic catalyst in acylation reactions. It reacts with highly reactive acylating agents like acid chlorides to form a cationic acylpyridinium intermediate. umich.edustackexchange.com This intermediate is significantly more reactive than the initial acylating agent, facilitating the subsequent reaction with a nucleophile to form the ketone product. umich.edu

Table 1: Acylation of 2-Alkylpyridines with Esters Using Phenyllithium acs.org

| 2-Alkylpyridine | Ester (Acylating Agent) | Product | Yield (%) |

|---|---|---|---|

| 2-Ethylpyridine | Ethyl benzoate | 2-Propionylpyridine | 67 |

| 2-Ethylpyridine | Ethyl nicotinate | 2-(Nicotinoyl)ethylpyridine | 70 |

| 2-Isobutylpyridine | Ethyl benzoate | 2-(Benzoyl)isobutylpyridine | 75 |

| 2-Isobutylpyridine | Ethyl acetate (B1210297) | 2-Acetonyl-isobutylpyridine | 25 |

Grignard reagents are powerful nucleophiles widely used in ketone synthesis. A common and effective strategy for preparing 2-pyridyl ketones involves the reaction of a suitable Grignard reagent with a 2-cyanopyridine (B140075) derivative. google.comgoogle.com The Grignard reagent adds to the nitrile carbon, forming a metalloimine intermediate which, upon acidic hydrolysis, yields the corresponding ketone. google.com For the synthesis of the title compound, this would involve the reaction of 2-cyanopyridine with 2-methylbutylmagnesium bromide.

This method has been successfully applied to synthesize various pyridyl ketones. For example, reacting 2-cyanopyridine with a Grignard reagent derived from p-chlorobromobenzene is a key step in producing (4-chlorophenyl)(pyridin-2-yl)ketone. google.com Theoretical studies on the reaction between Grignard reagents and cyanopyridines suggest a competition between nucleophilic attack at the cyano group and at the pyridine ring, with the former being the productive pathway for ketone synthesis. sioc-journal.cn Besides nitriles, pyridine-carboxylic esters can also serve as electrophiles for Grignard reagents, although this can sometimes lead to the formation of tertiary alcohol byproducts from a second addition to the initially formed ketone. researchgate.net

Table 2: Examples of Grignard Reactions for Pyridyl Ketone Synthesis

| Pyridyl Substrate | Grignard Reagent | Product | Reference |

|---|---|---|---|

| 2-Cyanopyridine | p-Chlorophenylmagnesium bromide | (4-Chlorophenyl)(pyridin-2-yl)ketone | google.com |

| 3-Cyanopyridine | Butylmagnesium bromide | 3-Valerylpyridine | sioc-journal.cn |

| Ethyl picolinate (B1231196) (Pyridine-2-carboxylate) | 2-Pyridylmagnesium iodide | Bis-(pyridyl-2) ketone | researchgate.net |

| 2-Cyanopyridine | Methylmagnesium bromide | 2-Acetylpyridine | google.com |

Palladium-catalyzed C-H activation and annulation cascades represent a state-of-the-art strategy for constructing complex cyclic molecules. snnu.edu.cn While not directly applied to 2-Methylbutyl 2-pyridyl ketone in the literature found, these methods provide a conceptual framework for building analogous polycyclic systems incorporating a pyridyl ketone moiety. These reactions typically involve a directing group to guide the metal catalyst to a specific C-H bond for the initial activation, followed by cyclization with a coupling partner. snnu.edu.cnacs.org

For instance, O-methyl oximes can direct the palladium-catalyzed annulation between an aryl C(sp²)–H bond and an alkyl C(sp³)–H bond to form indanes, which are cyclic ketones upon cleavage of the oxime directing group. acs.org Another analogous transformation is the palladium-catalyzed synthesis of pyridine and isoquinoline (B145761) derivatives through the cyclization of olefinic ketone O-pentafluorobenzoyloximes. oup.com Similarly, intramolecular coupling of amino-tethered aryl halides can lead to cyclized products through either α-arylation or nucleophilic addition to the ketone carbonyl, demonstrating different potential annulation pathways. ub.edu These advanced catalytic cycles highlight the potential for creating intricate molecular architectures from simpler precursors, a strategy that could be adapted for the synthesis of complex, fused pyridyl ketone analogues.

Modern Catalytic Approaches in 2-Methylbutyl Chain Incorporation

The introduction of the 2-methylbutyl group can be accomplished either by using a pre-functionalized building block or by late-stage functionalization of a pre-existing molecular scaffold. The classical approach involves using a reagent like 2-methylbutyryl chloride or 2-methylbutyric acid in acylation or coupling reactions. google.comresearchgate.net

Modern synthetic chemistry, however, increasingly focuses on C-H activation, which allows for the direct conversion of a C-H bond into a C-C bond, offering a more atom- and step-economical route. Palladium-catalyzed C(sp³)–H activation is a powerful tool for this purpose. nih.gov For example, β-arylation of aliphatic ketones can be achieved using a palladium catalyst with an amino acid ligand. nih.gov Research has demonstrated the selective methylation of unactivated tertiary C(sp³)-H bonds even in complex molecules, including a substrate containing an N-2-methylbutyl group, showcasing the potential for high selectivity in such transformations. nih.gov

Other transition metals are also effective. A dual copper/chromium catalytic system can activate strong, unactivated alkyl C-H bonds and facilitate their nucleophilic addition to carbonyl compounds. acs.org These cutting-edge methods provide powerful tools for forging the C-C bond required to attach the 2-methylbutyl chain, potentially allowing for its incorporation at a late stage in the synthesis, which is highly advantageous for creating molecular diversity.

Green Chemistry Principles in Pyridyl Ketone Synthesis

The principles of green chemistry, which aim to reduce waste, energy consumption, and the use of hazardous substances, are increasingly being integrated into synthetic organic chemistry. In the synthesis of pyridines and related heterocycles, this often involves the use of multicomponent reactions (MCRs), alternative energy sources, and environmentally benign solvents. tandfonline.com

One-pot, three-component reactions for synthesizing 2,4,6-triarylpyridines have been developed using a reusable, heterogeneous ZSM-5 catalyst under solvent-free conditions. tandfonline.com Another approach utilizes triflic acid (HOTf) as a catalyst for the solvent-free, one-pot synthesis of pyridine derivatives from simple ketones and amines. rsc.org The use of water as a green solvent, often combined with energy sources like ultrasound, has also been reported for the metal-free synthesis of fused pyridine systems like imidazo[1,2-a]pyridines. organic-chemistry.org These strategies offer significant advantages in terms of operational simplicity, atom economy, and reduced environmental impact. tandfonline.com

Among the most impactful green chemistry techniques are the use of solvent-free reaction conditions and microwave irradiation as an alternative energy source. nih.gov Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times, increase yields, and improve product purity by providing rapid and uniform heating. rsc.org

These techniques have been widely applied to reactions relevant to ketone synthesis. For example, the synthesis of α,β-unsaturated ketones from acetals and aryl ketones can be achieved efficiently under solvent-free, microwave-irradiated conditions with a Lewis acid catalyst. tandfonline.com A comparison showed that microwave heating for 10 minutes produced an 84% yield, whereas conventional heating at 100°C for 10 hours gave only a 60% yield. tandfonline.com Similarly, the oxidation of secondary alcohols to ketones, rsc.org the reduction of ketones to alcohols, sapub.org and the direct α-heteroarylation of ketones have all been successfully performed using microwave assistance without a solvent. jove.comnih.gov This methodology is not limited to achiral synthesis; enantiomerically pure N-sulfinylimines have been prepared from aldehydes and ketones under solvent-free microwave conditions, demonstrating the broad applicability of this green technique. acs.org

Table 3: Comparison of Microwave vs. Conventional Heating for Ketone Synthesis tandfonline.com

| Method | Conditions | Time | Yield (%) |

|---|---|---|---|

| Microwave Irradiation | Solvent-free, Lewis acid | 10 min | 84 |

| Conventional Heating | Oil bath, 100°C | 10 h | 60 |

| Conventional (Room Temp) | Room Temperature | 66 h | 52 |

Use of Natural and Recyclable Catalysts

The pursuit of sustainable chemical manufacturing has driven the development of catalytic systems that are both efficient and recyclable. In the context of synthesizing pyridyl ketones and their analogues, significant progress has been made using heterogeneous catalysts, which offer advantages such as easy separation from the reaction mixture, potential for reuse, and reduced metal contamination in the final products. organic-chemistry.org

Several studies have highlighted the use of recyclable heterogeneous catalysts for reactions involving the synthesis or modification of pyridine-containing compounds. For instance, zeolite ZSM-5 has been employed as an efficient and reusable heterogeneous catalyst for the one-pot, three-component synthesis of 2,4,6-triarylpyridines from substituted acetophenones, benzaldehydes, and ammonium (B1175870) acetate under solvent-free conditions. tandfonline.com This catalyst demonstrated high activity and could be recycled for up to five cycles without a significant loss in performance. tandfonline.com

Copper-based heterogeneous catalysts have also shown considerable promise. An MCM-41-anchored bidentate 2-aminoethylamino copper(II) catalyst has been successfully used for the oxidative cyclization of 2-pyridine ketone hydrazones. organic-chemistry.org This catalyst is notable for its ease of preparation from inexpensive reagents, high efficiency in good to excellent yields (up to 96%), and reusability for at least seven cycles with minimal loss of activity. organic-chemistry.org Similarly, copper(I) acetate supported on silica (B1680970) has been used for azide-alkyne cycloaddition reactions, and the catalyst could be recycled up to five times before a notable decrease in yield was observed. mdpi.com Other research has explored the use of a copper–oxide chitosan (B1678972) composite as a heterogeneous catalyst for benzylic C–H oxidation to form ketones. mdpi.com

Magnetically separable nanoparticles represent another frontier in recyclable catalysis. Palladium immobilized on silica-coated Fe₃O₄ magnetic nanoparticles has been used for the direct C2-arylation of indoles, and the catalyst could be reused for ten consecutive runs without loss of activity. rsc.org Such magnetic catalysts simplify the recovery process, requiring only an external magnet. rsc.org

The principles of green chemistry are also advanced by using microwave irradiation to accelerate reactions, often leading to higher yields and shorter reaction times with pure products. nih.gov While direct synthesis of this compound using these specific catalysts is not extensively documented, these methodologies provide a strong foundation for developing green and sustainable routes for 2-acylpyridines and their analogues.

Table 1: Examples of Recyclable Catalysts in Pyridine and Ketone Synthesis

| Catalyst System | Reaction Type | Key Features | Reusability | Reference |

|---|---|---|---|---|

| ZSM-5 Zeolite | Three-component synthesis of 2,4,6-triarylpyridines | Solvent-free conditions, high yield. | Active after 5 cycles. | tandfonline.com |

| MCM-41-anchored Cu(II) | Oxidative cyclization of 2-pyridine ketone hydrazones | Mild conditions, air as oxidant, high yields. | Minimum 7 cycles with minimal activity loss. | organic-chemistry.org |

| Palladium on Fe₃O₄ Nanoparticles | Direct C-H arylation of pyridine-containing heterocycles | Magnetically recoverable, high functional group tolerance. | Recycled for 10 consecutive runs. | rsc.org |

| V₂O₅@TiO₂ | Selective oxidation of alkylbenzenes to ketones | Heterogeneous catalyst providing moderate-to-good yields. | Recyclable. | mdpi.com |

Stereoselective Synthesis of Chiral 2-Methylbutyl Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and materials science. For a molecule like this compound, chirality can be introduced at the 2-position of the butyl group. The development of stereoselective methods to produce such chiral derivatives often relies on chemoenzymatic approaches or asymmetric catalysis, which provide high enantiomeric purity.

A key strategy involves the synthesis of a chiral precursor, such as optically active 2-methylbutan-1-ol, which can then be incorporated into the final ketone structure. A highly effective chemoenzymatic method for preparing (R)-(+)-2-methylbutan-1-ol involves the reduction of a suitable substrate catalyzed by baker's yeast. researchgate.net This biocatalytic approach is valued for its operational simplicity and high enantioselectivity. researchgate.net Lipases are another class of enzymes widely used for stereoselective transformations. For instance, lipase-catalyzed asymmetric acetylation is a common method for the kinetic resolution of racemic alcohols. researchgate.netacs.org Lipase (B570770) PS from Pseudomonas cepacia and lipase from Chromobacterium viscosum have been used to resolve racemic intermediates via enantioselective hydrolysis of corresponding esters, yielding chiral building blocks for biologically active heterocycles. nih.gov

Beyond enzymatic methods, asymmetric catalysis offers powerful alternatives. The Zirconium-catalyzed Asymmetric Carboalumination of Alkenes (ZACA) reaction has been developed as a widely applicable method for synthesizing various chiral 2-alkyl-1-alkanols. researchgate.net This method can produce enantiomerically pure synthons (≥99% enantiomeric excess) that can be subsequently used in cross-coupling reactions to build more complex molecules. researchgate.net

Direct asymmetric synthesis on the pyridyl ketone scaffold is also a viable route. The asymmetric reduction of α,β-unsaturated ketones (enones) containing a pyridyl ring, mediated by baker's yeast, can produce optically active α-substituted ketones with high stereoselectivity. researchgate.net The stereochemical outcome of such reductions can be influenced by the position of the nitrogen atom in the pyridine ring and the steric bulk of the substituents. researchgate.net Furthermore, chiral phosphoric acid-catalyzed enantioselective reductive amination of 2-pyridyl ketones has been developed to produce chiral pyridine-based ligands with high enantioselectivity (up to 94% ee). researchgate.net

These methodologies demonstrate the robust and varied toolbox available to synthetic chemists for producing chiral derivatives of this compound, enabling precise control over the three-dimensional structure of the molecule.

Table 2: Methodologies for Stereoselective Synthesis of Chiral Precursors and Analogues

| Methodology | Catalyst/Enzyme | Transformation | Key Feature / Selectivity | Reference |

|---|---|---|---|---|

| Chemoenzymatic Reduction | Baker's Yeast | Reduction of a precursor to form (R)-(+)-2-methylbutan-1-ol | Provides a key chiral synthon. | researchgate.net |

| Chemoenzymatic Reduction | Baker's Yeast | Asymmetric reduction of pyridyl α,β-unsaturated ketones | Forms α-chiral ketones with high stereoselectivity. | researchgate.net |

| Kinetic Resolution | Lipase (e.g., from Candida antarctica, Pseudomonas cepacia) | Asymmetric acetylation or hydrolysis of racemic alcohols/esters | Separates enantiomers, providing (R)-acetates and (S)-alcohols in excellent enantiomeric purity. | acs.orgnih.gov |

| Asymmetric Carboalumination (ZACA) | Zirconium-based catalyst | Asymmetric carboalumination of alkenes | Produces chiral 2-alkyl-1-alkanols with ≥99% ee. | researchgate.net |

| Asymmetric Reductive Amination | Chiral Phosphoric Acid | Reductive amination of 2-pyridyl ketones | Yields chiral amines with up to 94% ee. | researchgate.net |

Elucidation of Reaction Mechanisms and Reactivity Profiles of the Ketone and Pyridyl Moieties

Nucleophilic Addition Reactions to the Ketone Carbonyl.masterorganicchemistry.comlibretexts.orglibretexts.orgmedlifemastery.com

The carbonyl group (C=O) in 2-Methylbutyl 2-pyridyl ketone is highly polarized, with the oxygen atom being more electronegative than the carbon atom. This polarization results in a partial positive charge on the carbonyl carbon, making it an electrophilic center susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org Nucleophilic addition reactions are a fundamental class of reactions for ketones, leading to the formation of a tetrahedral intermediate as the carbon atom's hybridization changes from sp² to sp³. libretexts.org

In aqueous solutions, ketones can exist in equilibrium with their corresponding hydrates, also known as gem-diols. This reversible reaction involves the nucleophilic addition of a water molecule to the carbonyl carbon. libretexts.org While for most simple ketones the equilibrium lies far to the side of the ketone, the presence of electron-withdrawing groups can favor hydrate (B1144303) formation. nih.gov The pyridyl group, especially when protonated or quaternized to a pyridinium (B92312) salt, acts as a strong electron-withdrawing group, thereby increasing the electrophilicity of the carbonyl carbon and favoring the formation of the hydrate. nih.gov

The mechanism for acid-catalyzed hydrate formation proceeds as follows:

Protonation of the carbonyl oxygen: The carbonyl oxygen is protonated by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. lumenlearning.commasterorganicchemistry.com

Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon. lumenlearning.com

Deprotonation: The resulting oxonium ion is deprotonated by a water molecule to yield the neutral gem-diol. lumenlearning.com

Similarly, in the presence of an alcohol (R'OH), this compound can form a hemiacetal. The mechanism is analogous to hydrate formation, with the alcohol acting as the nucleophile. lumenlearning.commasterorganicchemistry.comkhanacademy.org The equilibrium between the ketone and the hemiacetal is also influenced by the electronic properties of the pyridyl ring. nih.gov

Table 1: General Mechanism of Hydrate and Hemiacetal Formation

| Step | Hydrate Formation (with H₂O) | Hemiacetal Formation (with R'OH) |

|---|---|---|

| 1 | Protonation of the carbonyl oxygen. | Protonation of the carbonyl oxygen. |

| 2 | Nucleophilic attack by water on the carbonyl carbon. | Nucleophilic attack by alcohol on the carbonyl carbon. |

| 3 | Deprotonation to form the gem-diol. | Deprotonation to form the hemiacetal. |

The addition of hydrogen cyanide (HCN) to a ketone results in the formation of a cyanohydrin. This reaction is typically carried out by treating the ketone with a source of cyanide ions (e.g., NaCN or KCN) in a slightly acidic medium. libretexts.org The cyanide ion (CN⁻) is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of this compound.

The mechanism involves:

Nucleophilic attack by cyanide: The cyanide ion attacks the carbonyl carbon, leading to the formation of a tetrahedral cyanohydrin anion. libretexts.org

Protonation: The negatively charged oxygen atom is then protonated by a proton source, such as HCN or water, to yield the final cyanohydrin product. libretexts.org

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful nucleophiles that readily add to ketones to form alcohols upon acidic workup. youtube.comyoutube.com The reaction of this compound with an organometallic reagent would proceed via a nucleophilic addition mechanism where the carbanionic part of the reagent attacks the carbonyl carbon. masterorganicchemistry.comucalgary.ca

The general mechanism is as follows:

Nucleophilic addition: The organometallic reagent adds to the carbonyl carbon, forming a magnesium or lithium alkoxide intermediate. ucalgary.cayoutube.com

Protonation: Subsequent treatment with a protic solvent (e.g., aqueous acid) protonates the alkoxide to yield the corresponding tertiary alcohol. masterorganicchemistry.comyoutube.com

Reduction Pathways of Pyridyl Ketones.d-nb.inforesearchgate.net

The reduction of the ketone functionality in 2-pyridyl ketones is a common and important transformation, leading to the formation of secondary alcohols. These chiral alcohols are valuable intermediates in the synthesis of pharmaceuticals and chiral ligands. d-nb.info

Catalytic hydrogenation is a widely used method for the reduction of ketones. For 2-pyridyl ketones, various transition metal complexes, including those of ruthenium, rhodium, iridium, iron, and nickel, have been shown to be effective catalysts. d-nb.inforesearchgate.netacs.orgacs.orgukzn.ac.za The pyridine (B92270) nitrogen can play a crucial role in these reactions by coordinating to the metal center, which can influence the activity and stereoselectivity of the reduction. researchgate.net

Asymmetric hydrogenation, which leads to the formation of a single enantiomer of the alcohol product, is of particular interest and has been achieved with high enantioselectivity using chiral phosphine (B1218219) ligands in combination with transition metals like rhodium and iridium. researchgate.netresearchgate.net The general process involves the activation of molecular hydrogen by the metal complex and its subsequent transfer to the ketone.

Table 2: Transition Metal Catalysts for Pyridyl Ketone Hydrogenation

| Metal | Typical Ligands | Key Features |

|---|---|---|

| Ruthenium (Ru) | NNN pincer ligands, phosphines | High activity, can operate via transfer hydrogenation. acs.org |

| Rhodium (Rh) | Chiral diphosphines (e.g., BINAP) | Excellent enantioselectivity in asymmetric hydrogenation. researchgate.net |

| Iridium (Ir) | Chiral diamine-derived complexes | High efficiency for transfer hydrogenation. d-nb.info |

| Iron (Fe) | PNP pincer complexes | More sustainable and earth-abundant catalyst. d-nb.infoacs.org |

| Nickel (Ni) | (Pyrazolylmethyl)pyridine ligands | Cost-effective alternative to precious metals. ukzn.ac.za |

Reduction of ketones can also be achieved using hydride transfer reagents. These reagents act as a source of hydride ions (H⁻), which are powerful nucleophiles. youtube.com Common laboratory hydride reagents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). acsgcipr.org

The mechanism for hydride reduction involves the following steps:

Hydride attack: The hydride ion from the reagent attacks the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. acsgcipr.org

Protonation: An acidic workup is then performed to protonate the alkoxide, yielding the secondary alcohol. acsgcipr.org

Transfer hydrogenation is another form of hydride transfer where a molecule other than H₂ serves as the hydrogen source, such as isopropanol (B130326) or formic acid. researchgate.net This process is often catalyzed by transition metal complexes, such as those of ruthenium and cobalt. researchgate.netacs.org The mechanism typically involves the formation of a metal-hydride species which then transfers the hydride to the ketone. acs.org

Oxidative Transformations Involving the Ketone or Alkyl Chain.rsc.orgrsc.orgwikipedia.orgchemrxiv.orgnih.govresearchgate.net

While reduction of the ketone is common, oxidative transformations of 2-pyridyl ketones can also occur, though they are less frequently discussed for this specific substrate class. Potential oxidative pathways could involve the pyridine ring, the ketone functionality, or the 2-methylbutyl side chain.

Oxidation of the pyridine ring can lead to the formation of pyridine N-oxides. nih.gov This transformation can alter the electronic properties of the ring and its reactivity. The synthesis of pyridones from cyclopentenones via an oxidative amination process has also been reported, highlighting a pathway for ring modification. chemrxiv.org

The ketone itself is generally resistant to oxidation under mild conditions. However, under forcing conditions or with specific reagents, cleavage of the carbon-carbon bond adjacent to the carbonyl group can occur. For instance, deacylative thiolation reactions have been shown to proceed via C-C bond fragmentation of ketones. researchgate.net

The alkyl chain of this compound could potentially undergo oxidation at the benzylic-like position (the carbon adjacent to the pyridine ring) or at other positions along the chain, depending on the oxidant used. For example, enzymatic oxidation using monooxygenases is a known pathway for the degradation of pyridone structures, often initiating with hydroxylation. wikipedia.org Photochemical reactions of 2-pyridyl ketones can also lead to complex transformations, including cyclization, which may involve initial oxidative steps or radical intermediates. rsc.orgacs.org In some cases, reactions of pyridyl ketone derivatives with metal salts like copper(II) chloride can lead to oxidative processes. rsc.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Gem-diol |

| Hemiacetal |

| Cyanohydrin |

| Pyridine N-oxide |

| Pyridone |

| Sodium borohydride |

| Lithium aluminum hydride |

| Isopropanol |

| Formic acid |

Rearrangement Reactions and Their Mechanistic Investigations

The structural framework of this compound, featuring a ketone carbonyl group attached to both a pyridyl ring and a branched alkyl chain, allows it to theoretically undergo several classical rearrangement reactions. Mechanistic investigations into these transformations provide valuable insights into the migratory aptitudes of the constituent groups and the electronic influences of the heterocyclic ring. While specific studies on this compound are not extensively documented, its reactivity can be predicted based on well-established rearrangement reactions of analogous aryl alkyl ketones.

Two such potential rearrangements are the Willgerodt-Kindler reaction and the Beckmann rearrangement of its corresponding oxime.

Willgerodt-Kindler Reaction:

The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into ω-aryl-alkanamides or the corresponding thioamides. wikipedia.orgorganic-chemistry.org This reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine. wikipedia.orgwikipedia-on-ipfs.org The net transformation involves the migration of the carbonyl group to the terminal carbon of the alkyl chain and its conversion into a thioamide, which can be subsequently hydrolyzed to an amide or carboxylic acid. wikipedia.orgorganic-chemistry.org

For this compound, the reaction would proceed through a series of intermediates, as outlined in the generally accepted mechanism. wikipedia.org The initial step involves the formation of an enamine from the ketone and morpholine. This enamine then reacts with elemental sulfur. The key rearrangement is thought to occur via a series of thio-substituted iminium-aziridinium intermediates, leading to the migration of the pyridyl group along the carbon chain.

The expected final product from the Willgerodt-Kindler reaction of this compound would be the corresponding thiomorpholide of 4-methyl-2-(pyridin-2-yl)pentanoic acid.

Interactive Table: Mechanistic Steps of the Willgerodt-Kindler Reaction for this compound

| Step | Description | Intermediate |

| 1 | Formation of enamine | Enamine of this compound and morpholine |

| 2 | Thiation of the enamine | α-Thio-enamine intermediate |

| 3 | Rearrangement cascade | Thio-substituted iminium-aziridinium intermediates |

| 4 | Formation of thioamide | 4-Methyl-N-morpholino-2-(pyridin-2-yl)pentanethioamide |

Beckmann Rearrangement:

The Beckmann rearrangement is the acid-catalyzed conversion of an oxime to an amide. alfa-chemistry.comwikipedia.org The oxime of this compound can be prepared by reacting the ketone with hydroxylamine. pearson.com This oxime can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the C=N double bond. The stereochemistry of the oxime is crucial as the group anti-periplanar to the hydroxyl group is the one that migrates. alfa-chemistry.comchem-station.com

Upon treatment with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid), the hydroxyl group of the oxime is protonated, converting it into a good leaving group (water). wikipedia.orgmasterorganicchemistry.com The subsequent departure of water is accompanied by the 1,2-shift of the anti-periplanar group to the electron-deficient nitrogen atom, forming a nitrilium ion intermediate. organic-chemistry.org This intermediate is then attacked by water, and after tautomerization, the corresponding amide is formed. chem-station.com

For the oxime of this compound, two possible products can be formed depending on which group migrates:

Migration of the 2-methylbutyl group: This would lead to the formation of N-(2-methylbutyl)picolinamide.

Migration of the 2-pyridyl group: This would result in the formation of 2-methyl-N-(pyridin-2-yl)butanamide.

The migratory aptitude generally follows the order: aryl > alkyl. chem-station.com Therefore, it is expected that the 2-pyridyl group would migrate preferentially, leading to 2-methyl-N-(pyridin-2-yl)butanamide as the major product.

Interactive Table: Predicted Products of the Beckmann Rearrangement of this compound Oxime

| Migrating Group | Product Name | Structure | Predicted Major/Minor |

| 2-Pyridyl | 2-Methyl-N-(pyridin-2-yl)butanamide | Major | |

| 2-Methylbutyl | N-(2-methylbutyl)picolinamide | Minor |

Role of the Pyridyl Nitrogen in Modulating Reactivity

The nitrogen atom within the pyridyl ring of this compound plays a significant role in modulating the reactivity of both the heterocyclic ring and the adjacent ketone moiety. This influence can be understood through a combination of electronic and steric effects.

Electronic Effects:

The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to a polarization of the ring system. This results in an electron-deficient (electrophilic) character at the carbon atoms, particularly at the positions ortho (C2 and C6) and para (C4) to the nitrogen. rsc.org The 2-pyridyl group, when attached to the carbonyl carbon, therefore acts as an electron-withdrawing group through both inductive and resonance effects.

This electron-withdrawing nature has several consequences for the reactivity of the ketone:

Increased Electrophilicity of the Carbonyl Carbon: The pyridyl group enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to a ketone with an electron-donating or less electron-withdrawing group.

Stabilization of Intermediates: The pyridyl nitrogen can stabilize anionic intermediates formed at the α-carbon through resonance. This can influence the rates and outcomes of reactions involving enolates.

Interaction with the Carbonyl Group: Studies on simple pyridyl ketones have shown the presence of an n→π* interaction between the lone pair of the pyridyl nitrogen and the π* orbital of the carbonyl group. This interaction can influence the conformation and reactivity of the molecule. researchgate.netrsc.org

Steric Effects:

The pyridyl ring and its nitrogen atom can also exert steric effects that influence the approach of reagents to the carbonyl group and adjacent atoms.

Hindrance to Nucleophilic Attack: The pyridyl ring can sterically hinder the approach of bulky nucleophiles to the carbonyl carbon. The orientation of the pyridyl ring relative to the carbonyl group will be a critical factor in determining the degree of steric hindrance.

Influence on Conformational Preferences: The steric interactions between the pyridyl ring, the 2-methylbutyl group, and the carbonyl oxygen can lead to preferred conformations of the molecule. These conformational preferences can, in turn, affect the accessibility of the reactive sites. Research on ligands containing pyridyl groups has demonstrated that steric crowding can significantly impact coordination chemistry and reactivity. nih.gov

Coordination Chemistry and Ligand Architectures Incorporating the 2 Pyridyl Ketone Motif

Versatility of 2-Pyridyl Ketone as a Ligand

The versatility of the 2-pyridyl ketone framework as a ligand is a cornerstone of its utility in inorganic synthesis. This class of compounds can be readily modified, allowing for the fine-tuning of steric and electronic properties to target specific metal ions or to engender desired structural and reactive characteristics in the resulting complexes. The reactivity of the ketone group is central to the synthesis of a wide array of derivatives, which in turn leads to different coordination behaviors.

The core 2-pyridyl ketone structure contains a hard pyridine (B92270) nitrogen donor and a borderline hard/soft ketonic oxygen donor, enabling it to coordinate effectively with a variety of metal ions across the periodic table. This inherent flexibility allows for the formation of stable complexes with transition metals, lanthanides, and main group elements. The ability of 2-pyridyl ketone derivatives to act as building blocks for larger, polynuclear structures has made them invaluable in the pursuit of novel coordination clusters and polymers with interesting magnetic and material properties.

Diverse Coordination Modes of Pyridyl Ketone Ligands

Pyridyl ketone ligands exhibit a remarkable diversity in their coordination modes, a key factor contributing to the rich structural chemistry of their metal complexes. The specific mode of coordination is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating or non-coordinating anions.

The fundamental coordination modes observed for 2-pyridyl ketone ligands are monodentate, chelating, and bridging. In the monodentate mode, the ligand coordinates to a single metal center through either the pyridine nitrogen or the ketone oxygen atom. However, the most common and stable mode is bidentate chelation , where both the pyridine nitrogen and the ketone oxygen coordinate to the same metal ion, forming a stable five-membered chelate ring.

Beyond simple chelation, 2-pyridyl ketone ligands are adept at bridging multiple metal centers. This can occur in several ways, including a simple μ-O bridge from the ketone oxygen or more complex modes involving both the nitrogen and oxygen atoms to link two or more metal ions. This bridging capability is fundamental to the formation of polynuclear clusters and coordination polymers.

A particularly fascinating aspect of 2-pyridyl ketone coordination chemistry is the in situ transformation of the ketone group in the presence of metal ions and protic solvents like water or alcohols. The coordinated ketone group becomes more susceptible to nucleophilic attack, leading to the formation of hemiketal or gem-diol forms. These transformed ligands then coordinate to the metal centers, often leading to the formation of high-nuclearity clusters.

For instance, in the presence of water, the ketone can be hydrated to a gem-diol, (py)2C(OH)2. Similarly, in the presence of an alcohol (ROH), a hemiketal, (py)2C(OR)(OH), can be formed. mdpi.com The deprotonation of one or both hydroxyl groups of these in situ generated ligands creates highly effective bridging alkoxide or diolate groups that can link multiple metal ions, facilitating the assembly of complex polynuclear architectures. mdpi.com

Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

Elucidation of Molecular Structure and Conformation

For 2-Methylbutyl 2-pyridyl ketone, a ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the 2-methylbutyl side chain. The chemical shifts, integration values (proton count), and splitting patterns (spin-spin coupling) would confirm the connectivity of the molecule. For instance, the protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-8.5 ppm), while the aliphatic protons of the 2-methylbutyl group would be found in the upfield region (typically δ 0.8-3.0 ppm). ¹³C NMR would complement this by showing the number of unique carbon environments. However, no experimentally or theoretically derived NMR data for this compound has been published.

Real-time Monitoring of Reaction Intermediates

NMR spectroscopy can be used to monitor the progress of chemical reactions in real time, allowing for the identification of transient intermediates. In the context of reactions involving this compound, such as its synthesis or subsequent transformations, this technique would be invaluable for mechanistic studies. Research on such reaction dynamics for this specific compound is not present in the available literature.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring its vibrational modes. For this compound, the most prominent peak in the IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) group stretch, typically found in the range of 1680-1710 cm⁻¹ for aryl ketones. Other characteristic vibrations would include C-H stretching from the alkyl group (around 2850-3000 cm⁻¹) and C=C and C=N stretching from the pyridine ring (around 1400-1600 cm⁻¹). Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. No specific vibrational spectra for this compound are documented.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound and for obtaining structural information from its fragmentation pattern. For this compound (C₁₁H₁₅NO), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (177.24 g/mol ). Common fragmentation pathways for ketones include alpha-cleavage on either side of the carbonyl group. This would likely result in fragments corresponding to the pyridylcarbonyl cation and the 2-methylbutyl cation, among others. A detailed mass spectrum and an analysis of its specific fragmentation pattern are not available.

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The spectrum of this compound would be expected to show absorptions characteristic of the pyridyl and carbonyl chromophores. Typically, pyridyl ketones exhibit π→π* transitions at shorter wavelengths (below 280 nm) and a weaker n→π* transition from the carbonyl group's non-bonding electrons at longer wavelengths (around 300-350 nm). researchgate.netnist.gov The exact absorption maxima (λ_max) and molar absorptivities (ε) have not been reported.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

EPR (or ESR) spectroscopy is a technique specific to the detection and characterization of species with unpaired electrons, such as free radicals. While the parent this compound molecule is not a radical, EPR could be used to study radical intermediates formed from it, for example, through UV irradiation or reaction with a radical initiator. Studies have shown that other 2-pyridyl ketones can form persistent radical intermediates upon UV irradiation. nih.gov An EPR spectrum would provide information on the structure and electronic environment of such a radical. However, no EPR studies involving radical species derived from this compound have been documented. nih.gov

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is a powerful and definitive analytical technique for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This methodology provides unequivocal evidence of molecular connectivity, conformation, and intermolecular interactions, which are crucial for a comprehensive understanding of a compound's chemical and physical properties. The process involves irradiating a single, high-quality crystal of the target compound with a focused beam of X-rays. As the X-rays interact with the electron clouds of the atoms within the crystal lattice, they are diffracted in a specific pattern. By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. From this map, the exact positions of the individual atoms can be determined, yielding a detailed molecular structure.

Key structural parameters obtained from single-crystal X-ray diffraction analysis include:

Unit Cell Dimensions: The fundamental repeating unit of the crystal lattice (a, b, c, α, β, γ).

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

Atomic Coordinates: The precise x, y, and z positions of each atom in the asymmetric unit.

Bond Lengths and Angles: The distances between bonded atoms and the angles between adjacent bonds, which provide insight into the bonding characteristics.

Torsional Angles: The dihedral angles that define the conformation of the molecule.

Intermolecular Interactions: The presence and geometry of hydrogen bonds, van der Waals forces, and other non-covalent interactions that dictate the crystal packing.

A thorough search of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals that as of the latest updates, a single-crystal X-ray diffraction structure for this compound has not been reported. Consequently, detailed experimental data on its solid-state conformation, crystal packing, and specific intermolecular interactions are not publicly available.

The hypothetical data that would be obtained from such an analysis are presented in the tables below to illustrate the type of information yielded by this technique.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₅NO |

| Formula Weight | 177.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| Absorption Coefficient (mm⁻¹) | Value |

Table 2: Hypothetical Selected Bond Lengths and Angles for this compound

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| C(pyridyl)-C(carbonyl) | Value |

| C(carbonyl)=O | Value |

| C(carbonyl)-C(alkyl) | Value |

| N(pyridyl)-C(pyridyl) | Value |

| C(pyridyl)-C(carbonyl)-C(alkyl) | Value |

| O=C(carbonyl)-C(pyridyl) | Value |

Should a crystal structure for this compound become available, it would provide invaluable insights into its conformational preferences, particularly the orientation of the 2-methylbutyl group relative to the pyridyl ketone moiety. Furthermore, analysis of the crystal packing would elucidate the nature and extent of intermolecular forces, which influence properties such as melting point, solubility, and polymorphism.

Computational Chemistry and Theoretical Approaches to 2 Methylbutyl 2 Pyridyl Ketone Chemistry

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 2-Methylbutyl 2-pyridyl ketone, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can elucidate several key aspects of its chemistry.

Electronic Properties: DFT calculations can determine fundamental electronic properties that govern the reactivity of this compound. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is another valuable output from DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. For this compound, the MEP would likely show a region of negative potential (red) around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the carbonyl group, indicating their susceptibility to electrophilic attack. Conversely, a positive potential (blue) region would be expected around the carbonyl carbon, highlighting it as a prime site for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the delocalization of electron density and hyperconjugative interactions within the molecule. researchgate.net For this compound, NBO analysis can quantify the stabilization energies arising from interactions between filled and vacant orbitals, offering a deeper understanding of the electronic delocalization between the pyridine ring and the ketone moiety.

A representative table of DFT-calculated electronic properties for a related pyridinyl phosphonate (B1237965) is shown below, illustrating the type of data that would be generated for this compound.

| Property | Value (eV) |

| HOMO Energy | -6.543 |

| LUMO Energy | -2.938 |

| HOMO-LUMO Gap | 3.605 |

| Ionization Potential | 6.543 |

| Electron Affinity | 2.938 |

| Electronegativity | 4.740 |

| Hardness | 1.802 |

| Softness | 0.277 |

| Electrophilicity Index | 6.233 |

| Table 1: Example of DFT-calculated global reactivity descriptors for a pyridinyl derivative. Data adapted from a study on pyridinyl and pyrimidinyl phosphonates. researchgate.net |

Mechanistic Insights from Computational Modeling

Computational modeling is a crucial tool for understanding the mechanisms of chemical reactions involving this compound. Such studies can map out the entire reaction pathway, identify intermediates and transition states, and predict the feasibility of different chemical transformations.

A key application of computational modeling is the generation of energetic profiles for reactions. For instance, the nucleophilic addition of a Grignard reagent to the carbonyl group of this compound can be modeled to determine the activation energies and reaction enthalpies. nih.govresearchgate.net

The process involves locating the transition state (TS) structure, which represents the highest energy point along the reaction coordinate. The structure of the transition state provides valuable information about the geometry of the reacting species at the point of bond formation or cleavage. researchgate.net For the addition of a nucleophile to the ketone, the transition state would likely feature a partially formed bond between the nucleophile and the carbonyl carbon, and a partially broken C=O pi bond. libretexts.orgacs.orgmasterorganicchemistry.com

Computational studies on similar reactions, such as the addition of Grignard reagents to other carbonyl compounds, have revealed that the mechanism can be either a concerted polar process or a stepwise single electron transfer (SET) process, depending on the steric bulk of the reactants. nih.gov

Below is a hypothetical energetic profile for a nucleophilic addition to this compound.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Transition State | +15.2 |

| Intermediate | -5.8 |

| Products | -20.5 |

| Table 2: Hypothetical energetic profile for a nucleophilic addition reaction. |

Computational modeling can predict the most likely reaction pathways by comparing the activation barriers of competing routes. For example, in reactions where multiple products can be formed, the pathway with the lowest energy transition state is generally favored.

In the case of this compound, if a reaction could proceed via different mechanisms, computational analysis of the respective transition states would reveal the kinetically preferred pathway. This predictive capability is invaluable for designing synthetic routes and optimizing reaction conditions to achieve desired products with high selectivity. nih.gov

Furthermore, computational studies can elucidate the stereochemistry of reactions. For prochiral ketones, the addition of a nucleophile can lead to the formation of a new chiral center. libretexts.org Theoretical models can predict the facial selectivity of the nucleophilic attack, explaining why one stereoisomer is formed in preference to another.

Quantitative Structure-Activity Relationship (QSAR) Approaches for Related Derivatives (focus on structural correlations)

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.gov While specific QSAR studies on this compound may be limited, the principles can be applied to its derivatives to predict their potential bioactivities.

QSAR models are built by developing a mathematical relationship between molecular descriptors and a measured biological response. rsc.org These descriptors are numerical representations of various molecular properties, including:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, and partial atomic charges.

Steric Descriptors: Molecular volume, surface area, and specific conformational parameters.

Hydrophobic Descriptors: LogP (octanol-water partition coefficient).

Topological Descriptors: Indices that describe molecular connectivity.

For a series of derivatives of this compound, a QSAR study would involve synthesizing these compounds, measuring their biological activity (e.g., enzyme inhibition, antimicrobial activity), calculating a range of molecular descriptors, and then using statistical methods like multiple linear regression to build a predictive model. nih.gov

The resulting QSAR equation would highlight the structural features that are most important for the observed activity. For example, a positive coefficient for a particular descriptor would indicate that increasing the value of that descriptor enhances activity, while a negative coefficient would suggest the opposite. Such models are instrumental in guiding the design of new, more potent derivatives. nih.gov

The following table provides an example of descriptors that might be used in a QSAR study of pyridyl ketone derivatives.

| Descriptor | Type | Description |

| LogP | Hydrophobic | Measure of lipophilicity. |

| Dipole Moment | Electronic | Indicates the polarity of the molecule. |

| HOMO Energy | Electronic | Relates to the electron-donating ability. |

| Molecular Weight | Steric/Topological | Overall size of the molecule. |

| Surface Area | Steric | The solvent-accessible surface area. |

| Table 3: Examples of molecular descriptors used in QSAR studies. |

Synthetic Derivatives and Analogues of 2 Methylbutyl 2 Pyridyl Ketone: Diversification and Research Impact

Alkyl Chain Modifications and Their Synthetic Implications

Modifying the 2-methylbutyl group allows for the systematic alteration of steric and electronic properties of the molecule. While direct modification of the existing alkyl chain is often challenging, a more common approach is the de novo synthesis of analogues bearing different alkyl groups. Modern cross-coupling reactions provide efficient methods for synthesizing unsymmetrical ketones.

A notable strategy involves the nickel-catalyzed reductive coupling of carboxylic acid derivatives with alkyl halides. nih.gov For instance, a (2-pyridyl)thioester or a 2-pyridoyl chloride can be coupled with a variety of primary and secondary alkyl iodides in the presence of a nickel catalyst, such as one comprising NiCl₂ and 4,4′-di-tert-butyl-2,2′-bipyridine, with zinc powder as a reductant. nih.gov This method is distinguished by its high functional group tolerance, allowing for the synthesis of complex pyridyl ketones without the need for extensive use of protecting groups. nih.gov The versatility of this approach enables the replacement of the 2-methylbutyl group with a wide array of other alkyl chains, including those containing other functional groups or different steric profiles. nih.gov

Research into zirconocene-alkyls, which serve as models for polymer chains, has also led to the synthesis of specialty alkyllithium reagents for creating sterically bulky alkyl groups on metal centers. researchgate.netfigshare.com The principles from these syntheses can be conceptually applied to the generation of diverse organometallic reagents for introduction of novel alkyl chains in pyridyl ketone synthesis.

| Alkyl Group Analogue | Synthetic Precursor (Alkyl Halide) | Key Synthetic Method | Potential Implication of Modification |

|---|---|---|---|

| n-Pentyl | 1-Iodopentane | Nickel-catalyzed reductive coupling | Altered lipophilicity, minimal steric change. |

| Cyclohexyl | Iodocyclohexane | Nickel-catalyzed reductive coupling | Increased steric bulk near the ketone. |

| Benzyl | Benzyl chloride | Nickel-catalyzed reductive coupling | Introduction of an aromatic moiety. |

| Neopentyl | 1-Iodo-2,2-dimethylpropane | Organolithium addition to pyridine-2-carboxaldehyde followed by oxidation | Significant increase in steric hindrance. |

Functionalization and Substitution on the Pyridine (B92270) Ring

The pyridine ring is a key component for tuning the electronic properties and coordination behavior of the molecule. However, its electron-deficient nature makes direct functionalization challenging. rsc.org The Kröhnke pyridine synthesis offers a powerful and flexible method for constructing highly substituted pyridines from simpler precursors. wikipedia.org This reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium (B1175870) acetate (B1210297). wikipedia.orgresearchgate.net By choosing appropriately substituted unsaturated carbonyl compounds, one can introduce a wide range of substituents at various positions on the pyridine ring. researchgate.net

Direct C-H functionalization has also emerged as a sustainable and efficient strategy to modify pyridine rings, minimizing the generation of waste by avoiding the pre-functionalization of starting materials. rsc.org These advanced methods provide routes to introduce alkyl, aryl, or other functional groups onto the pyridine core, thereby modulating the molecule's properties for specific applications.

| Position of Substitution | Type of Substituent | Synthetic Method Example | Research Impact |

|---|---|---|---|

| 4-position | Phenyl group | Kröhnke Pyridine Synthesis | Modulates electronic properties, potential for extended conjugation. |

| 6-position | Methyl group | Kröhnke Pyridine Synthesis | Introduces steric hindrance near the nitrogen atom, affecting coordination geometry. |

| Various | Halogens (Cl, Br) | Halogenation Reactions | Provides a handle for further cross-coupling reactions (e.g., Suzuki, Stille). |

| Various | Amino group | Chichibabin reaction | Introduces a nucleophilic site and hydrogen bonding capabilities. |

Derivatives Exhibiting Modified Ketone Reactivity

The carbonyl group is one of the most reactive sites in the molecule. Its reactivity can be modulated through several strategies. The synthesis of ketones from S-(2-pyridyl) thioates demonstrates one such approach, where the thioester acts as an activated carboxylic acid equivalent that reacts with Grignard reagents to form the ketone. researchgate.net

The inherent reactivity of the ketone is also influenced by a weak n→π* interaction, which involves the delocalization of the lone pair of electrons from the pyridine nitrogen atom into the antibonding (π*) orbital of the carbonyl group. researchgate.net This interaction affects the electrophilicity of the carbonyl carbon. A primary route to modify the ketone's reactivity is through its conversion into other functional groups, most notably imines (Schiff bases), via condensation with primary amines. This transformation from a C=O to a C=N bond fundamentally alters the electronic structure, coordination ability, and potential applications of the molecule.

| Derivative Functional Group | Reactant | Reaction Type | Change in Chemical Property |

|---|---|---|---|

| Imine (Schiff Base) | Primary Amine (R-NH₂) | Condensation | Conversion of carbonyl to azomethine group; introduces new coordination site. |

| Hydrazone | Hydrazine (H₂N-NH₂) | Condensation | Forms a C=N-N moiety, often used in ligand synthesis. |

| Oxime | Hydroxylamine (H₂N-OH) | Condensation | Creates a C=N-OH group, alters electronic and coordination properties. |

| Alcohol (secondary) | Sodium borohydride (B1222165) (NaBH₄) | Reduction | Converts carbonyl to a hydroxyl group, removing the sp² carbon center. |

Synthesis and Research Applications of Schiff Base Ligands derived from Pyridyl Ketones

The condensation of pyridyl ketones with primary amines is a straightforward and efficient method to produce Schiff bases, which are a highly important class of ligands in coordination chemistry. nih.gov The resulting azomethine (>C=N–) group provides an additional coordination site, allowing these ligands to bind to metal ions. nih.govijsred.com The synthesis typically involves refluxing equimolar amounts of the pyridyl ketone and a selected amine in a solvent like ethanol (B145695) or methanol, sometimes with a catalytic amount of acid. ijsred.com

Schiff base ligands derived from pyridyl ketones, such as di(2-pyridyl) ketone, are known to act as versatile ligands for a variety of transition metals, including cobalt(II), nickel(II), zinc(II), and cadmium(II). researchgate.net The resulting metal complexes often exhibit distinct geometries, such as octahedral or tetrahedral, depending on the metal ion and the specific structure of the ligand. ijsred.comresearchgate.net These complexes are of significant research interest due to their potential applications in catalysis and materials science. nih.govderpharmachemica.com For example, manganese(II) complexes with Schiff base ligands derived from 2-pyridinecarboxaldehyde (B72084) and substituted anilines have been studied for their photoactive properties, which could be harnessed for photoredox catalysis and solar energy conversion. digitellinc.com The flexibility in the choice of the amine component allows for the fine-tuning of the ligand's steric and electronic properties, which in turn influences the characteristics of the resulting metal complex. derpharmachemica.comdigitellinc.com

| Schiff Base Ligand Type | Amine Precursor | Metal Ion Example | Coordination Mode | Research Application Area |

|---|---|---|---|---|

| N,N'-bis-[1-(pyridin-2-yl)-etiliden]-propan-1,3-diamine (bpepd) | 1,3-Diaminopropane | Co(II), Ni(II), Zn(II), Cd(II) | NNNN tetradentate | Coordination Chemistry, Structural Analysis researchgate.net |

| (phenyl)-pyridine-2-ylmethylene-amine (ppa) | Aniline | Mn(II), Zn(II) | Bidentate | Photoredox Catalysis, Solar Energy Conversion digitellinc.com |

| Ligand from 2-aminopyridine | 2-Aminopyridine | Transition metals | Bidentate or higher | Coordination Polymers, Biological Activity Screening ijsred.com |

| Ligand from p-Toluidine | p-Toluidine | Ru(II), Zn(II) | Bidentate | Molecular Sensing, Non-linear Optics derpharmachemica.com |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methylbutyl 2-pyridyl ketone, and how can intermediates like oximes be optimized?

- Methodology : A multi-step synthesis is typically employed, starting with a pyridine derivative (e.g., 3-methylpyridine) and a ketone precursor. For example:

Nucleophilic Addition : React 3-methylpyridine with a butyl ketone derivative (e.g., 2-methylbutyl bromide) under basic conditions to form an intermediate alcohol.

Oximization : Treat the intermediate with hydroxylamine hydrochloride to generate an oxime derivative. Optimize reaction time (6–12 hours) and temperature (60–80°C) to enhance yield .

Final Esterification : Use acid catalysis (e.g., H₂SO₄) or coupling reagents (e.g., DCC) to convert the oxime to the target ketone. Purity is improved via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the pyridyl ring protons (δ 7.5–8.5 ppm) and ketone carbonyl (δ 200–210 ppm). Assign methyl and butyl chain signals via DEPT-135 .

- Mass Spectrometry (MS) : High-resolution ESI-MS or GC-MS can verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₅NO at m/z 177.24) and fragmentation patterns .

- X-ray Crystallography : If single crystals are obtained (via slow evaporation in ethanol), resolve the structure to confirm stereochemistry and bond angles .

Q. How do common reaction pathways (e.g., oxidation, reduction) affect the functional groups in 2-pyridyl ketones?

- Methodology :

- Oxidation : Use KMnO₄ or CrO₃ under acidic conditions to convert the ketone to a carboxylic acid. Monitor reaction progress via TLC (Rf shift from 0.6 to 0.3 in hexane/EtOAc 3:1) .

- Reduction : Employ NaBH₄ or LiAlH₄ to reduce the ketone to a secondary alcohol. For stereoselective reductions, use chiral catalysts like (+)-Bis[(S)-2-methylbutyl]zinc, which follows a six-center transition-state mechanism .

Advanced Research Questions

Q. What catalytic strategies enable meta-C–H functionalization of aryl 2-pyridyl ketones, and how do they apply to 2-methylbutyl derivatives?

- Methodology :

- Ruthenium Catalysis : Use [Ru(p-cymene)Cl₂]₂ with alkyl bromides to achieve meta-selective alkylation. Key parameters include:

- Catalyst loading (5–10 mol%),

- Solvent (toluene at 100°C),

- Directing group optimization (pyridyl vs. other heterocycles) .

- Mechanistic Insight : DFT calculations suggest the pyridyl nitrogen coordinates with Ru, directing alkylation to the meta position via a σ-activation pathway .

Q. How can computational models predict the electronic and steric effects of substituents on 2-pyridyl ketone reactivity?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA software to map frontier molecular orbitals (HOMO/LUMO) and assess nucleophilic/electrophilic sites. Compare with experimental data (e.g., Hammett σ values) .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., toluene vs. DMF) to optimize reaction conditions for solubility and transition-state stabilization .

Q. What are the challenges in resolving enantiomeric intermediates during asymmetric synthesis of 2-pyridyl ketones?

- Methodology :

- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., Chiralpak AD-H) and polar mobile phase (hexane/isopropanol 90:10) to separate enantiomers.

- Kinetic Resolution : Apply asymmetric organocatalysts (e.g., proline derivatives) during key steps like oximization or reduction to bias enantiomer formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.